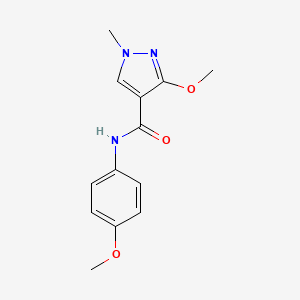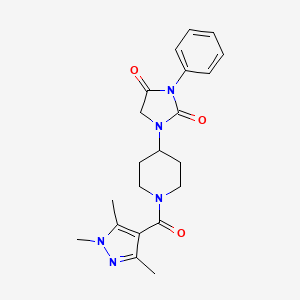
3-phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of compounds structurally related to "3-phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione" were synthesized through Knoevenagel condensation, showcasing antimicrobial properties. These compounds demonstrated significant activity against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential in developing new antibacterial agents. Additionally, they showed excellent antifungal activity, with certain compounds being superior to commercially available drugs like fluconazole in inhibiting Aspergillus niger and A. flavus (Prakash et al., 2011).
Structural and Spectral Analysis
Research has also focused on the structural exploration and spectral analysis of compounds with a similar framework, employing techniques like X-ray diffraction (XRD) and density functional theory (DFT) calculations. These studies provide insights into the molecular geometry, electronic spectrum, and functional group interactions of such compounds, contributing to a deeper understanding of their chemical behavior and potential reactivity (Prasad et al., 2018).
Oxidation Studies
Compounds related to the 3-phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione have been used as substrates in oxidation studies to explore their reactivity under various conditions. These studies have implications for understanding the oxidative transformation of such compounds, potentially leading to novel synthetic pathways or the development of new materials with unique properties (Zolfigol et al., 2006).
properties
IUPAC Name |
3-phenyl-1-[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-19(15(2)23(3)22-14)20(28)24-11-9-16(10-12-24)25-13-18(27)26(21(25)29)17-7-5-4-6-8-17/h4-8,16H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGGUXPGJHMGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2556070.png)
![8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

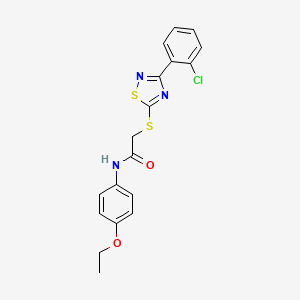
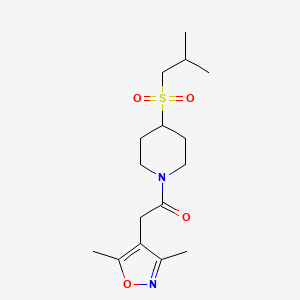
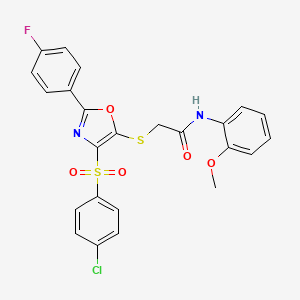
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2556078.png)
![(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B2556080.png)




